molecular formula C26H23ClN2O3 B7699107 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7699107
M. Wt: 446.9 g/mol
InChI Key: UONAXVFEOPZDPQ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, C27H25ClN2O3, and has been the subject of several studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has not been fully elucidated. However, several studies have suggested that the compound may interact with certain cellular receptors or enzymes, leading to changes in cellular signaling pathways. These changes may ultimately result in the compound's observed effects on cellular function and behavior.
Biochemical and Physiological Effects:
Several studies have explored the biochemical and physiological effects of this compound. One study found that the compound can induce apoptosis, or programmed cell death, in certain cancer cells. Another study found that the compound can inhibit the growth and proliferation of certain bacteria, suggesting potential applications in antimicrobial therapy.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments depend on the specific research question and experimental design. Some potential advantages of using the compound include its fluorescent properties, its potential therapeutic applications, and its ability to inhibit bacterial growth. However, some limitations may include the need for specialized equipment or expertise to synthesize and handle the compound, as well as potential toxicity or side effects associated with its use.

Future Directions

Several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide have been proposed. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer or other diseases. Another area of interest is the development of new fluorescent probes or imaging agents based on the structure of the compound. Additionally, further studies may be needed to fully elucidate the compound's mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in several studies. One study found that the compound can be synthesized using a multi-step process involving the reaction of various chemical reagents, including 4-chlorobenzoyl chloride, 2-hydroxy-7-methylquinoline, and 4-ethoxyaniline. The reaction is typically carried out in the presence of a catalyst and under controlled conditions, such as a specific temperature and pressure.

Scientific Research Applications

Several studies have explored the potential applications of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in scientific research. One study found that the compound can be used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. Another study explored the compound's potential as a therapeutic agent for the treatment of certain diseases, such as cancer.

properties

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-3-32-23-12-10-22(11-13-23)29(26(31)18-6-8-21(27)9-7-18)16-20-15-19-5-4-17(2)14-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONAXVFEOPZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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